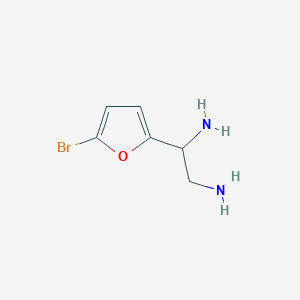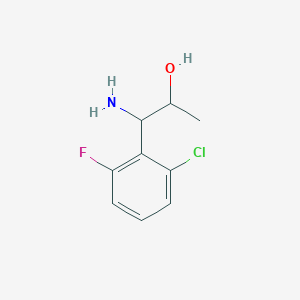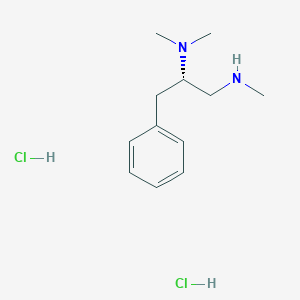
(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound is a diamine derivative, characterized by the presence of two hydrochloride (HCl) molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a primary amine with a suitable alkyl halide, followed by the introduction of the phenyl group through a Friedel-Crafts alkylation reaction. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes steps such as:
Mixing and Heating: Combining the starting materials in a reactor and heating to the desired temperature.
Reaction Monitoring: Continuously monitoring the reaction progress using analytical techniques like gas chromatography.
Purification: Isolating the product through crystallization or distillation.
Quality Control: Ensuring the purity and quality of the final product through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.
Wissenschaftliche Forschungsanwendungen
(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1,N2-Dimethyl-3-phenylpropane-1,2-diamine
- N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine
- N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine monohydrochloride
Uniqueness
(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl is unique due to its specific stereochemistry and the presence of two hydrochloride molecules. This configuration can influence its reactivity, solubility, and interactions with other molecules, making it distinct from similar compounds.
Eigenschaften
Molekularformel |
C12H22Cl2N2 |
|---|---|
Molekulargewicht |
265.22 g/mol |
IUPAC-Name |
(2S)-1-N,2-N,2-N-trimethyl-3-phenylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H20N2.2ClH/c1-13-10-12(14(2)3)9-11-7-5-4-6-8-11;;/h4-8,12-13H,9-10H2,1-3H3;2*1H/t12-;;/m0../s1 |
InChI-Schlüssel |
GJTMIDLCRBZVNV-LTCKWSDVSA-N |
Isomerische SMILES |
CNC[C@H](CC1=CC=CC=C1)N(C)C.Cl.Cl |
Kanonische SMILES |
CNCC(CC1=CC=CC=C1)N(C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


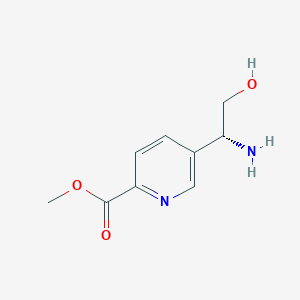

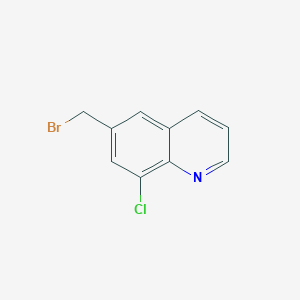


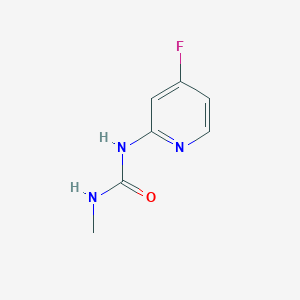
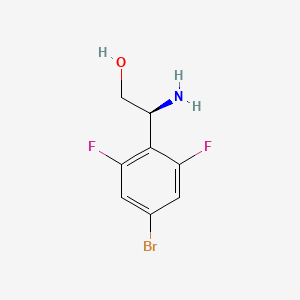
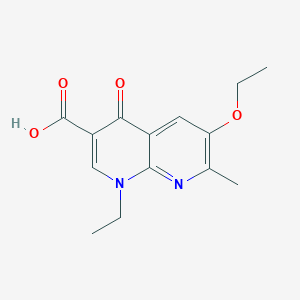



![Methyl (R)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13045238.png)
